8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Description
Properties
IUPAC Name |
8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBNIANYCOETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385510 | |
| Record name | (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101438-17-9 | |
| Record name | (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of Tropinone Derivatives
The primary method involves N-alkylation of tropinone or its reduced analogs. For example, reaction of tropinone with 2-phenylethyl bromide in the presence of a base like potassium carbonate yields the N-(2-phenylethyl) intermediate. Subsequent reduction of the ketone group at position 3 using agents such as lithium aluminum hydride (LiAlH4) produces the target amine.
Table 1: Representative N-Alkylation Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| Tropinone | 2-Phenylethyl Br | K2CO3 | DMF | 65% |
| Nortropinone | 2-Phenylethyl I | NaH | THF | 72% |
This method is favored for its simplicity but requires careful control of reaction stoichiometry to avoid over-alkylation.
Recent advances emphasize enantioselective construction of the bicyclic core. One approach employs chiral pyrrolidine auxiliaries to induce asymmetry during cyclization. For instance, a (3+2) cycloaddition between enantioenriched trans-2-methylene-1,3-dithiolane 1,3-dioxide and 3-oxidopyridinium ylides generates the bicyclic scaffold with >96% enantiomeric excess (ee). Subsequent N-methylation and phenylethyl group introduction complete the synthesis.
Key Reaction Steps:
-
Cycloaddition :
-
N-Functionalization :
Alkylation with 2-phenylethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide) achieves quantitative conversion.
Industrial-Scale Production and Optimization
Industrial methods prioritize cost efficiency and scalability. A patented two-step process optimizes yield and purity:
-
Tropinone Alkylation :
Tropinone reacts with 2-phenylethyl chloride in a refluxing toluene/water biphasic system, catalyzed by benzyltriethylammonium chloride. This minimizes side reactions and achieves 85% yield. -
Ketone Reduction :
Catalytic hydrogenation (H2, Pd/C) selectively reduces the ketone to the amine without affecting the aromatic ring.
Table 2: Industrial Process Parameters
| Step | Temperature | Pressure | Catalyst | Purity |
|---|---|---|---|---|
| Alkylation | 110°C | Ambient | BTEAC | 98% |
| Hydrogenation | 50°C | 3 bar | 5% Pd/C | 99.5% |
Purification via fractional distillation or recrystallization from hexane/ethyl acetate ensures pharmaceutical-grade output.
Alternative Routes via Reductive Amination
Reductive amination offers a one-pot alternative. Condensation of tropinone with 2-phenylethylamine in methanol, followed by sodium cyanoborohydride reduction, yields the target compound in 58% overall yield. This method bypasses intermediate isolation but requires strict pH control (pH 6–7) to prevent imine hydrolysis.
Emerging Methodologies in Asymmetric Catalysis
State-of-the-art techniques employ transition-metal catalysts for enantioselective synthesis. For example, nickel-catalyzed asymmetric hydrogenation of enamine precursors generates the bicyclic amine core with 92% ee. Subsequent N-alkylation under microwave irradiation (100°C, 30 min) completes the synthesis with 78% yield .
Chemical Reactions Analysis
Types of Reactions: Proflavine hemisulfate undergoes various chemical reactions, including:
Intercalation: Proflavine intercalates into DNA, causing high levels of mutation in the copied DNA strands.
Fluorescence Resonance Energy Transfer (FRET): Proflavine can participate in FRET with carbon nanodots, which is useful in drug delivery systems.
Common Reagents and Conditions:
DNA: Proflavine intercalates into double-stranded DNA, disrupting its synthesis.
Carbon Nanodots: Used in the preparation of proflavine complexes for fluorescence studies.
Major Products Formed:
Mutated DNA Strands: Resulting from the intercalation of proflavine into DNA.
Fluorescent Complexes: Formed with carbon nanodots for imaging applications.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for studying neuropsychiatric disorders.
- Research indicates that derivatives of bicyclic amines can exhibit stimulant properties similar to amphetamines, which may be beneficial in treating conditions like ADHD and narcolepsy.
-
Analgesic Properties :
- Preliminary studies suggest that this compound may possess analgesic effects, potentially offering new pathways for pain management therapies.
-
Antidepressant Research :
- The compound's ability to interact with serotonin receptors positions it as a potential candidate for developing novel antidepressants.
Chemical Biology Applications
-
Research Tool :
- Due to its unique bicyclic structure, it can serve as a molecular probe in biological studies to investigate receptor binding and activity.
- It can be utilized in the development of targeted therapies that modulate specific biological pathways.
-
Synthesis of Analogues :
- The compound serves as a scaffold for synthesizing various analogues that can be screened for enhanced biological activity or selectivity towards specific targets.
Case Studies and Research Findings
- Dopaminergic Activity :
- Pain Management :
- Antidepressant Development :
Mechanism of Action
Proflavine hemisulfate exerts its effects by intercalating into DNA, thereby disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands. This prevents bacterial reproduction and exhibits an antibacterial effect . The compound targets DNA and interferes with its replication process, leading to the accumulation of mutations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Fluorophenyl Derivatives : The bis(4-fluorophenyl)methyl group in increases electron-withdrawing effects and receptor-binding affinity, likely targeting central nervous system (CNS) receptors.
- Benzyl vs. Phenethyl : The benzyl group in 43a offers simpler aromatic interactions, while the phenethyl chain in the target compound may provide conformational flexibility.
- Salt Forms : Dihydrochloride (target) and oxalate salts improve water solubility, critical for pharmacokinetics.
Physicochemical and Computational Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | pKa | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₂₄N₂ | 244.38 | - | 11.08 | 358.1 |
| N-(Bis(4-Fluorophenyl)methyl)-... (10a) | C₂₃H₂₇F₂N₃O | 435.48 | - | - | - |
| 8-Benzyl-8-aza... (43a) | C₁₄H₁₈N₂ | 214.31 | - | - | - |
| 8-Methyl-8-aza... dihydrochloride | C₈H₁₈Cl₂N₂ | 217.15 | - | - | - |
| 8-Methyl-N-propyl-exo... | C₁₁H₂₂N₂ | 182.30 | 1.61 | - | - |
Key Observations :
- Lipophilicity : The propyl-exo derivative has a higher predicted logP (1.61 ) , suggesting greater membrane permeability than the target compound.
- pKa : The target’s pKa (11.08 ) indicates protonation at physiological pH, enhancing solubility in acidic environments (e.g., stomach).
- Molecular Weight : Larger analogs (e.g., 10a ) may face challenges in bioavailability due to increased size.
Stereochemical Considerations
- The (1R,5S)-endo configuration in 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine highlights the importance of stereochemistry in receptor binding. The target compound’s stereochemistry is unspecified in the evidence, which could limit activity comparisons.
Biological Activity
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine, with the CAS number 101438-17-9, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
The molecular formula for this compound is CHN, with a molecular weight of approximately 244.375 g/mol. The compound features a bicyclic structure that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 244.375 g/mol |
| LogP | 2.7727 |
| PSA | 15.27 Ų |
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS) and as potential analgesics or anti-inflammatory agents.
The mechanism of action for this compound is hypothesized to involve modulation of neurotransmitter systems, particularly the cholinergic system. Similar compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission and are implicated in numerous CNS disorders.
Case Studies and Research Findings
- CNS Activity : In a study examining the effects of bicyclic amines on behavioral models in rodents, compounds structurally related to this compound demonstrated significant anxiolytic and anti-depressant effects at specific dosages, suggesting potential therapeutic applications in anxiety and mood disorders.
- Analgesic Properties : Another study assessed the analgesic properties of similar bicyclic compounds using formalin-induced pain models in rats. Results indicated that these compounds could reduce pain responses, potentially through modulation of pain pathways involving nAChRs.
- Toxicology Assessment : A toxicological evaluation highlighted that while these compounds exhibit promising biological activity, they also necessitate careful dosing to mitigate toxicity risks associated with overstimulation of nAChRs, which can lead to adverse effects such as seizures or respiratory distress.
Q & A
Q. What in vivo models are appropriate for studying its neuropharmacological effects?
- Methodology : Use conditioned place preference (CPP) or self-administration assays in rodents to assess abuse liability. For neurotoxicity, evaluate dopaminergic neuron integrity via tyrosine hydroxylase immunohistochemistry or microdialysis for extracellular dopamine levels .
Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
